1-Chloroaziridine

Übersicht

Beschreibung

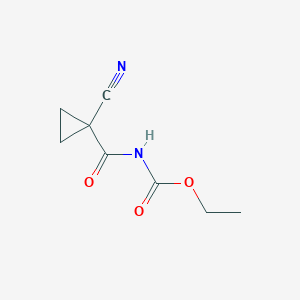

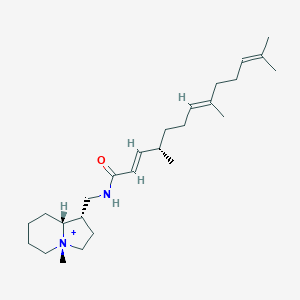

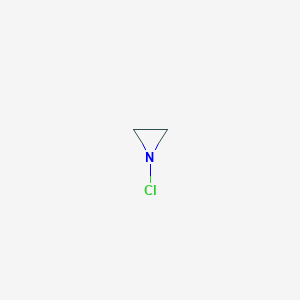

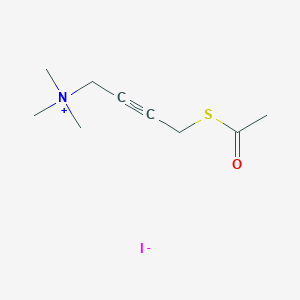

1-Chloroaziridine is an organic compound with the molecular formula C2H4ClN . It belongs to the class of aziridines, which are organic compounds containing a three-membered heterocycle with one amine and two methylene bridges .

Synthesis Analysis

Aziridines, including 1-Chloroaziridine, can be synthesized through several routes. One common method involves cyclization via nitrogen displacement of a vicinal leaving group, often using amino acid and α-amino alcohol precursors derived from epoxides . Another method involves nitrene addition to alkenes . More recent strategies towards ethyleneimine include aziridination of alkenes and carbon-imine cyclization .Molecular Structure Analysis

The molecular structure of 1-Chloroaziridine is closely related to the corresponding structure of aziridine, with a ring-like structure . The bond angles in aziridine are approximately 60°, considerably less than the normal hydrocarbon bond angle of 109.5°, which results in angle strain .Chemical Reactions Analysis

Aziridines are often found as key intermediates in the preparation of amine building blocks, chiral auxiliaries, industrially important monomers, and medicinally important compounds . They are susceptible to C–N bond cleavage, making them highly useful intermediates for the preparation of biologically active natural products and pharmaceuticals .Physical And Chemical Properties Analysis

1-Chloroaziridine has an average mass of 77.513 Da and a monoisotopic mass of 77.003227 Da . Aziridine is less basic than acyclic aliphatic amines, with a pKa of 7.9 for the conjugate acid, due to increased s character of the nitrogen free electron pair .Wissenschaftliche Forschungsanwendungen

Substitution Structure Analysis

1-Chloroaziridine's substitution structure has been explored through the analysis of microwave gas spectra, revealing insights into its structural characteristics and relation to aziridine (Bak & Skaarup, 1972).

Chemical Synthesis and Stereochemistry

Research has shown the formation of primarily trans-1-chloroaziridine in the chlorination of certain esters, leading to a range of derivatives and demonstrating its utility in stereochemistry (Moskalenko et al., 1988).

Intermediate in Amide Derivation

1-Chloroaziridine acts as an intermediate in the formation of various amide derivatives from arenesulfonic acids and secondary amines, showcasing its role in organic synthesis (Rozentsveig et al., 2005).

Spectroscopy and Molecular Properties

The NMR spectral parameters of 1-chloroaziridine provide essential data for understanding its molecular behavior, particularly in relation to nitrogen inversion, which is a crucial aspect in many organic reactions (Fomichev et al., 1990).

Absolute Configuration Determination

The absolute configuration of chiral N-chloroaziridine has been determined through X-ray analysis, which is vital for understanding its stereochemical applications (Brückner et al., 1982).

Applications in Total Synthesis

1-Chloroaziridine has been utilized in the total synthesis of complex molecules like aloperine, demonstrating its value in advanced synthetic chemistry (Brosius et al., 1999).

Catalysis in Amination Reactions

It serves as an efficient amination reagent for heteroaromatic C-H bonds under copper catalysis, indicating its potential in pharmaceutical and medicinal chemistry (Kawano et al., 2010).

Understanding Conformational Dependencies

Studies on 1-chloroaziridine have provided insights into the conformational dependencies of certain molecular interactions, contributing to the broader understanding of organic chemistry (Paulsen & Greve, 1970).

Exploration of Solid-State Structures

The comparison of solid-state structures of enantiomers and racemic compounds of 1-chloroaziridine has provided valuable information about its physical and chemical properties (Forni et al., 1984).

Use in Clean Technology

1-Chloroaziridine has implications in clean technology, as demonstrated by studies on chloroaluminate(III) ionic liquids, suggesting its potential in environmentally friendly synthesis and catalysis (Seddon, 1997).

Wirkmechanismus

Zukünftige Richtungen

Recent advances in the preparation and reactivity of aziridines using modern synthetic approaches have been highlighted, showcasing new and exciting opportunities to move the chemistry of aziridines forward in the future . This includes the development of future macromolecular architectures using these relatively exotic monomers .

Eigenschaften

IUPAC Name |

1-chloroaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClN/c3-4-1-2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVCZFNMCHLMKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40906416 | |

| Record name | 1-Chloroaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloroaziridine | |

CAS RN |

10165-13-6, 25167-31-1 | |

| Record name | 1-Chloroaziridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10165-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenimine, N-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010165136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aziridine, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025167311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloroaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B162024.png)